D-Styrylalanine
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Overview
Description
D-Styrylalanine: is an unnatural amino acid with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a derivative of phenylalanine, where the phenyl group is substituted with a styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Styrylalanine can be synthesized through several methods. One common approach involves the use of phenylalanine ammonia-lyase (PAL) enzymes, which catalyze the elimination of ammonia from phenylalanine derivatives to form styrylalanine . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using recombinant PAL enzymes. These enzymes are produced in large quantities through fermentation processes involving genetically modified microorganisms. The biocatalytic process is preferred due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: D-Styrylalanine undergoes various chemical reactions, including:
Oxidation: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the styryl group can be reduced to form saturated derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Styrylaldehyde, styrylcarboxylic acid.
Reduction: Saturated styrylalanine derivatives.
Substitution: Various substituted styrylalanine derivatives.
Scientific Research Applications
Chemistry: D-Styrylalanine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein engineering. It serves as a model compound for understanding the behavior of unnatural amino acids in biological systems .
Medicine: this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of D-Styrylalanine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The styryl group allows for unique binding interactions with enzyme active sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
L-Styrylalanine: The L-enantiomer of styrylalanine, which has different biological activity and selectivity.
Phenylalanine: The parent compound, which lacks the styryl group and has different chemical properties.
D-Phenylalanine: Another unnatural amino acid with a similar structure but different functional groups.
Uniqueness: D-Styrylalanine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and other biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-5-phenylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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